molecular formula C18H21NO2 B1183106 N-(4-ethylphenyl)-2-propoxybenzamide

N-(4-ethylphenyl)-2-propoxybenzamide

Cat. No.: B1183106
M. Wt: 283.371
InChI Key: CSNJUSFLLBVJKX-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide ring and a 4-ethylphenyl group attached to the amide nitrogen.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.371

IUPAC Name

N-(4-ethylphenyl)-2-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-13-21-17-8-6-5-7-16(17)18(20)19-15-11-9-14(4-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

CSNJUSFLLBVJKX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzamides with Ethylphenyl Groups

Compound Name Substituents on Benzamide Amide Substituent Key Structural Differences Functional Implications Reference
N-(4-ethylphenyl)-2-propoxybenzamide 2-propoxy 4-ethylphenyl Reference compound Propoxy may enhance lipophilicity -
SW088799 4-fluoro, 3-sulfamoyl 4-ethylphenyl Fluorine (electron-withdrawing), sulfamoyl Increased metabolic stability; Wnt/β-catenin inhibition
SW088811 Fluorobenzamide class Not specified Structural analog of SW088799 Similar mode of action but lower islet activity
  • The propoxy group in the target compound may offer intermediate lipophilicity compared to bulkier substituents .

Benzamides with Varied Substituents on the Aromatic Ring

Compound Name Benzamide Substituent Amide Substituent Key Structural Differences Functional Implications Reference
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide 4-bromo 4-methoxy-2-nitrophenyl Nitro (electron-withdrawing), methoxy Enhanced crystallographic packing; nitro group may confer reactivity
N-(4-methylphenyl)-2-hydroxybenzamide 2-hydroxy 4-methylphenyl Hydroxyl vs. propoxy Hydrogen-bond donor; precursor to benzoxazepines
N,N-dimethyl-2-propoxybenzamide (3k) 2-propoxy N,N-dimethyl Dimethyl vs. ethylphenyl Reduced steric hindrance; altered electronic effects
  • Key Insights :
    • Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but may reduce solubility.
    • Hydroxy groups () enhance hydrogen bonding but decrease membrane permeability compared to alkoxy groups (e.g., propoxy) .

Modifications to the Amide Substituent

Compound Name Amide Substituent Key Structural Differences Functional Implications Reference
N-(4-Aminophenyl)-2-propoxybenzamide 4-aminophenyl Amino vs. ethyl Increased polarity; irritant (Xi hazard)
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 4-amino-2-methylphenyl Ethoxyethoxy vs. propoxy Extended ether chain; higher molecular weight Potential solubility challenges
  • Key Insights: Ethyl groups (target compound) balance lipophilicity and steric effects, whereas amino groups (–12) introduce polarity but may limit blood-brain barrier penetration .

Linker Modifications in Analogues

Compound Name Linker Type Key Structural Differences Functional Implications Reference
N-[(4-ethylphenyl)carbamoyl]-2-hydroxybenzamide (16) Carbamoyl Carbamoyl vs. amide Increased rigidity; altered hydrogen bonding
1-(4-ethylphenyl)-3-(2-hydroxyphenyl)urea (19) Urea Urea vs. amide Enhanced hydrogen-bond capacity; conformational flexibility
  • Key Insights : Urea linkers (compound 19) provide stronger hydrogen-bond interactions but may reduce metabolic stability compared to amides .

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